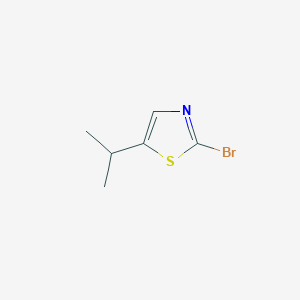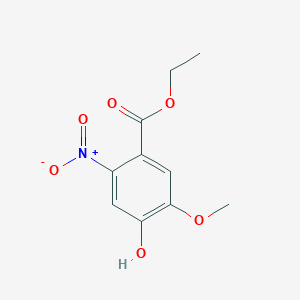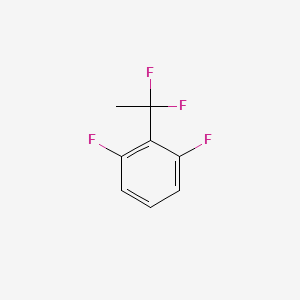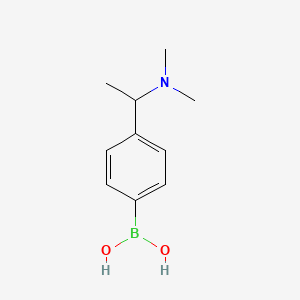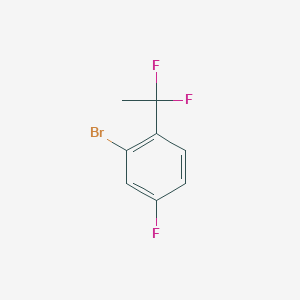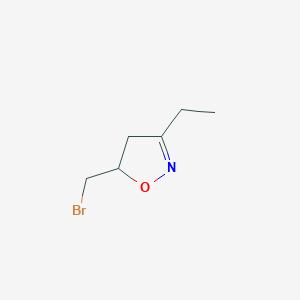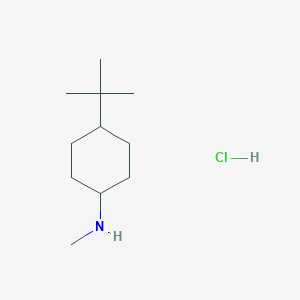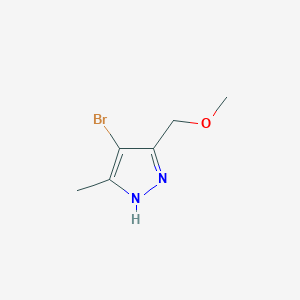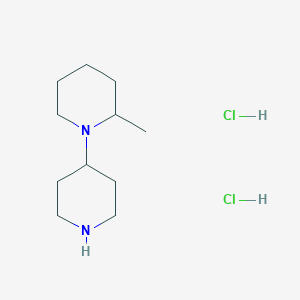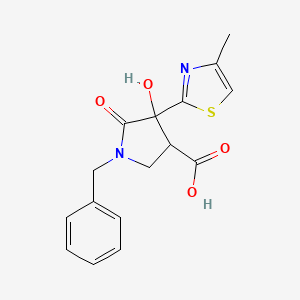
Fmoc氨基三酯
描述
The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . Fmoc carbamate is frequently used as a protecting group for amines . Fmoc aminotriester is a specific type of Fmoc-protected compound .
Synthesis Analysis
Fmoc protection of amine groups is a common procedure in organic synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . A recent study reported a simple and general methodology for the direct Fmoc-based solid phase synthesis of peptide α-thioesters .
Molecular Structure Analysis
Fmoc protected aliphatic single amino acids (Fmoc-SAAs) can form well-defined crystalline structures through uniform parallel Fmoc stacking . The optimization of ion concentrations is crucial for the formation of these structures .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc protected single amino acids have unique properties that make them excellent bio-organic scaffolds for diverse applications . They are easy to synthesize and can be used to create functional materials .
科学研究应用
Synthesis of Antibacterial Peptidomimetics
The synthesis of Fmoc-triazine amino acids, which are derivatives of Fmoc aminotriester, plays a crucial role in the development of short antibacterial peptidomimetics . These compounds are designed to combat the rise of antibacterial resistance by providing a unique mode of action. The Fmoc-triazine amino acids can be tailored with either cationic or hydrophobic residues to enhance the proteolytic stability of the resulting peptidomimetics, making them promising candidates for therapeutic applications .
Development of Self-Supporting Hydrogels
Fmoc-derivatized cationic hexapeptides, which include the Fmoc aminotriester structure, have been synthesized for the creation of self-supporting hydrogels . These hydrogels have potential biomedical applications, such as tissue engineering, due to their ability to support cell adhesion, survival, and duplication. The Fmoc group plays a significant role in the gelification process, which relies on the correct balance of aggregation forces within the peptide sequences .
Solid Phase Peptide Synthesis (SPPS)
Fmoc aminotriester is integral to the solid-phase peptide synthesis (SPPS) process, particularly in the synthesis of peptides with unnatural modifications or site-specific tags . SPPS is a widely used methodology for producing peptides in large quantities, which are essential for various studies, including biological tests, NMR structural research, and interaction studies between peptides and other molecules .
Construction of Amphipathic Peptidomimetics
The Fmoc aminotriester is utilized in the construction of amphipathic peptidomimetics, which are molecules that mimic the structure of peptides and can have various biological activities . These peptidomimetics are synthesized to possess both hydrophilic and hydrophobic properties, making them suitable for a range of applications, including drug delivery and diagnostic tools .
Peptide-Based Material Science
Peptides synthesized using Fmoc aminotriester are becoming increasingly important in materials science due to their self-assembling properties . These properties allow peptides to form structures that can be used in the development of new materials with specific functions, such as responsive surfaces or biocompatible coatings .
Antimicrobial Resistance Research
Fmoc aminotriester derivatives are used in the study of antimicrobial resistance, a major public health issue. By synthesizing novel antimicrobial agents that can bypass traditional resistance mechanisms, researchers aim to develop new classes of antibiotics . The Fmoc aminotriester-based compounds offer a platform for creating these new agents with enhanced stability and efficacy .
Proteolytic Stability Enhancement
In the realm of peptide therapeutics, proteolytic stability is a significant challenge. Fmoc aminotriester-based compounds are designed to increase the stability of peptides against enzymatic degradation, thus prolonging their therapeutic potential . This application is particularly relevant in the development of peptide drugs that require systemic administration .
Tissue Engineering
The development of materials for tissue engineering is another application where Fmoc aminotriester plays a vital role. The compound’s ability to form hydrogels that support cellular activities makes it an excellent candidate for creating scaffolds that can aid in tissue regeneration and repair .
作用机制
Target of Action
The primary target of 9-Fluorenylmethoxycarbonyl (Fmoc) Aminotriester is the amino group of amino acids and peptides . The Fmoc group serves as a protective group for the amino group during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which are fundamental to the structure and function of proteins .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group protects the amino group during the formation of peptide bonds . This protection allows for the activation of the carboxyl group of an amino acid without interference from the amino group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This removal is often carried out using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis . The use of the Fmoc group has led to dramatic advances in peptide synthesis, allowing for the rapid and highly efficient synthesis of peptides of significant size and complexity . The Fmoc group’s beneficial attributes have yet to be surpassed by any other amino-protecting group .
Result of Action
The primary result of the action of Fmoc Aminotriester is the successful synthesis of peptides. The Fmoc group allows for the precise formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of significant size and complexity, which are crucial for various biological functions .
Action Environment
The action of Fmoc Aminotriester is influenced by several environmental factors. For instance, the Fmoc group can be introduced in aqueous media under mild and catalyst-free conditions . Additionally, the Fmoc group is stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid . The fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH of the environment can significantly influence the action and stability of Fmoc Aminotriester.
安全和危害
未来方向
The use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) is becoming increasingly popular . There is a need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids . Future research may focus on developing more efficient and greener methods for the synthesis and deprotection of Fmoc-protected compounds .
属性
IUPAC Name |
ditert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51NO8/c1-34(2,3)44-30(39)18-21-37(22-19-31(40)45-35(4,5)6,23-20-32(41)46-36(7,8)9)38-33(42)43-24-29-27-16-12-10-14-25(27)26-15-11-13-17-28(26)29/h10-17,29H,18-24H2,1-9H3,(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVMARGYJIIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc aminotriester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)


